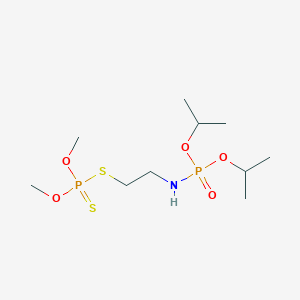
Phosphorodithioic acid, O,O-dimethyl S-(O',O'-diisopropylphosphoramido)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester is a chemical compound known for its diverse applications in various fields. It is a member of the organophosphorus compounds, which are widely used in agriculture, industry, and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester typically involves the reaction of phosphorus pentasulfide with alcohols. For example, the reaction of phosphorus pentasulfide with ethanol produces diethyl dithiophosphate . Similar methods can be adapted for the synthesis of the target compound by using appropriate alcohols and reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Reduction: Reaction with strong reducing agents such as hydrides can produce highly toxic and flammable phosphine gas.
Substitution: The compound can undergo substitution reactions with bases to form salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include phosphorus oxides, phosphine gas, and various salts, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of pesticides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways and processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Dimethoate
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
Uniqueness
Phosphorodithioic acid, O,O-dimethyl S-(O’,O’-diisopropylphosphoramido)ethyl ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
21988-63-6 |
|---|---|
Fórmula molecular |
C10H25NO5P2S2 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-dimethoxyphosphinothioylsulfanyl-N-di(propan-2-yloxy)phosphorylethanamine |
InChI |
InChI=1S/C10H25NO5P2S2/c1-9(2)15-17(12,16-10(3)4)11-7-8-20-18(19,13-5)14-6/h9-10H,7-8H2,1-6H3,(H,11,12) |
Clave InChI |
VNQMMLUMPKKRFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(NCCSP(=S)(OC)OC)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)





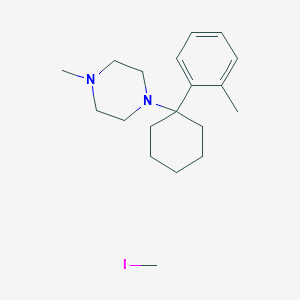

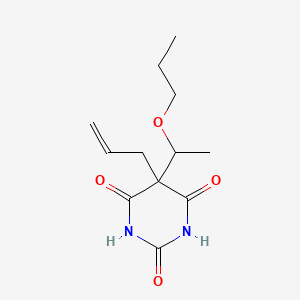
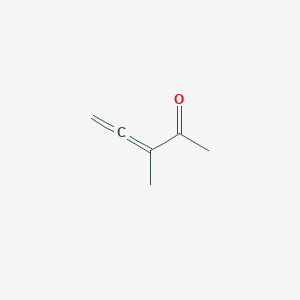
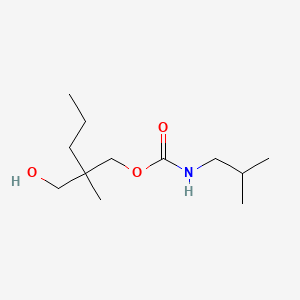
![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
